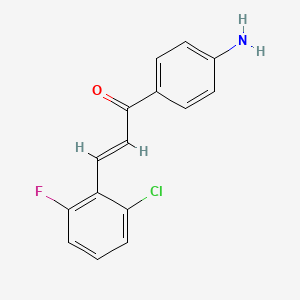

(2E)-1-(4-aminophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one

Description

Introduction to Chalcone Derivatives in Medicinal Chemistry

Chalcones, characterized by their α,β-unsaturated ketone backbone, serve as privileged structures in medicinal chemistry due to their synthetic accessibility and adaptability for functionalization. The planar configuration of the enone system facilitates interactions with biological targets through conjugation effects, while the aromatic rings provide sites for structural diversification to optimize binding affinity and selectivity.

Structural Significance of (2E)-1-(4-Aminophenyl)-3-(2-Chloro-6-Fluorophenyl)Prop-2-En-1-One

The (E)-configuration of the α,β-unsaturated ketone in this chalcone derivative is critical for maintaining planarity, which enhances π-π stacking interactions with hydrophobic protein pockets. The 4-aminophenyl group at the A-ring introduces a polar amine moiety, improving aqueous solubility and enabling hydrogen bond donation to residues such as aspartate or glutamate in enzymatic active sites. Conversely, the B-ring’s 2-chloro-6-fluorophenyl substituent combines electron-withdrawing halogens at ortho and para positions, creating a dipole moment that stabilizes charge-transfer interactions with target proteins.

Table 1: Key Structural Features and Their Pharmacological Implications

The amine group’s positioning at the para position of the A-ring avoids steric hindrance, allowing optimal orientation for target engagement. This structural arrangement has been correlated with enhanced cytotoxicity in breast cancer cell lines (e.g., IC~50~ = 7.24 µM in MCF-7). Additionally, the chloro and fluoro substituents on the B-ring induce steric and electronic effects that disrupt bacterial cell wall synthesis, as demonstrated in Gram-positive Staphylococcus aureus assays.

Role of Substituted Aromatic Moieties in Bioactive Chalcone Design

4-Aminophenyl Group: Solubility and Target Interaction

The 4-aminophenyl moiety addresses a common limitation of chalcones—poor bioavailability—by introducing a hydrophilic group that enhances membrane permeability. In molecular docking studies, this amine forms hydrogen bonds with residues in the ATP-binding pocket of kinases, a mechanism observed in anticancer chalcones. For instance, derivatives with para-aminophenyl groups exhibit 2–3-fold higher binding affinity to estrogen receptor-α (ERα) compared to unsubstituted analogs.

2-Chloro-6-Fluorophenyl Group: Electronic Modulation and Selectivity

The synergistic effects of chlorine and fluorine at the 2- and 6-positions of the B-ring create an electron-deficient aromatic system, which enhances reactivity toward nucleophilic residues (e.g., cysteine thiols) in target proteins. Fluorine’s small atomic radius minimizes steric disruption while its high electronegativity polarizes adjacent bonds, improving binding specificity. This dual substitution pattern has been linked to potent antibacterial activity against multidrug-resistant Pseudomonas aeruginosa, with MIC values as low as 4 µg/mL.

Table 2: Comparative Bioactivity of Chalcone Substitutions

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(18)7-5-10/h1-9H,18H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURZBRMGOAFYPK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Research Findings

- Antimalarial Potential: Chalcones with NH₂ and halogen substituents show promise in disrupting PfFd-PfFNR interactions, a validated antimalarial target .

- SAR Insights: Non-piperazine chalcones with para-substituted electron-withdrawing groups (Cl, F) and meta/ortho electron-donating groups (NH₂, OH) exhibit optimized bioactivity .

- Crystallographic Data : Derivatives like (E)-3-(2-chloro-6-fluorophenyl)-1-(anthracen-9-yl)prop-2-en-1-one demonstrate how fused-ring systems enhance photophysical properties, relevant for drug design .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-1-(4-aminophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aromatic aldehydes under alkaline conditions. Key parameters include maintaining temperatures between 0–50°C, using ethanol as a solvent, and stirring for 2–3 hours to achieve high stereoselectivity for the E-isomer. Reaction progress should be monitored via TLC, and purification is typically done via recrystallization .

Q. How can the E-configuration of the α,β-unsaturated ketone moiety be confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry. Additionally, H NMR can identify coupling constants () between the α and β protons of the enone system. IR spectroscopy can detect carbonyl stretching vibrations (~1650–1680 cm) and conjugated C=C bonds (~1600 cm) .

Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?

A multi-technique approach is required:

- IR : Confirms carbonyl and aromatic C-H stretches.

- HR-MS : Validates molecular mass and fragmentation patterns.

- H/C NMR : Assigns proton environments and carbon backbone.

- UV-Vis : Identifies π→π* transitions in the enone system (~300–400 nm). Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can discrepancies between experimental and computational bond lengths/angles (e.g., from DFT) be resolved?

Discrepancies often arise from approximations in DFT functionals or solvent effects. To address this:

- Compare XRD-derived geometric parameters (e.g., C=O bond length: ~1.22 Å) with DFT-optimized structures.

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to improve accuracy.

- Incorporate solvent models (e.g., PCM) to mimic experimental conditions .

Q. What methodological strategies are recommended for evaluating the antimicrobial activity of this compound?

- Assay Design : Use agar dilution or broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls.

- Mechanistic Insight : Perform molecular docking to assess interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How does the substitution pattern (e.g., chloro, fluoro, amino groups) influence nonlinear optical (NLO) properties?

Electron-withdrawing groups (Cl, F) enhance hyperpolarizability () by increasing charge asymmetry. The amino group at the 4-position donates electrons, amplifying -conjugation. To quantify NLO activity:

Q. What factors contribute to inconsistent antimicrobial results across studies?

Variability may arise from:

- Strain-specific resistance mechanisms.

- Differences in compound solubility (use DMSO at <1% v/v).

- Inoculum size (standardize to ).

- Biofilm vs. planktonic cell susceptibility. Validate findings with time-kill assays .

Q. How can crystallographic data (e.g., CCDC deposition) be leveraged for structural validation?

Q. What quantum chemical parameters (e.g., HOMO-LUMO) predict reactivity, and how are they calculated?

Q. How can researchers design analogs to improve bioactivity while minimizing toxicity?

- SAR Analysis : Replace the 4-aminophenyl group with electron-rich substituents (e.g., -OH, -OCH) to enhance H-bonding.

- ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity.

- In Silico Screening : Dock analogs into target proteins (e.g., CYP450) to assess off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.